molecular formula C11H17N3O2S B8519689 (4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-carbamic acid tert-butyl ester

(4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8519689
M. Wt: 255.34 g/mol
InChI Key: RSWCVLWNHPQGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-9-13-7-4-5-12-6-8(7)17-9/h12H,4-6H2,1-3H3,(H,13,14,15)

InChI Key

RSWCVLWNHPQGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)CNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of [5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester (3.50 g, 9.86 mmol) in MeOH (75 mL) is added a solution of potassium carbonate (13.8 g; 98.6 mmol) in water (125 mL) and the reaction stirred at about 25° C. for 24 hours. The suspension is concentrated and the residue suspended in EtOAc (300 mL). This is washed with sat. NH4Cl (300 mL) then brine (100 mL). Solid product forms in the EtOAc layer. This is filtered off as crop 1. The aqueous layer is extracted with more EtOAc (3×300 mL) and the combined extracts washed with brine and dried (Na2SO4). Concentrate to a white solid and combine with the above precipitate. Triturate this in EtOAc (50 mL) and filter to give the title compound (N).
Name
[5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

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